molecular formula C18H22BrN3O2S B15236651 N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B15236651
M. Wt: 424.4 g/mol
InChI Key: SAZQHYLBFVCLNO-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine is a synthetic organic compound distinguished by its hybrid structure, combining a pyridine core with a bromine atom, a piperidine sulfonyl group, and substituted benzyl and methyl amines. With a molecular weight of approximately 392.3 g/mol, this compound exhibits unique physicochemical properties due to its multifunctional design . Its synthesis typically involves multi-step organic reactions, including halogenation, sulfonylation, and alkylation, to achieve precise functional group placement.

Properties

Molecular Formula

C18H22BrN3O2S

Molecular Weight

424.4 g/mol

IUPAC Name

N-benzyl-3-bromo-N-methyl-5-piperidin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C18H22BrN3O2S/c1-21(14-15-8-4-2-5-9-15)18-17(19)12-16(13-20-18)25(23,24)22-10-6-3-7-11-22/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3

InChI Key

SAZQHYLBFVCLNO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)S(=O)(=O)N3CCCCC3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine typically involves multiple steps, including the bromination of a pyridine derivative, followed by sulfonylation and subsequent N-alkylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bromine or sulfonyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Synergy

The combination of bromine (electron-withdrawing), piperidine sulfonyl (hydrogen-bond acceptor), and benzyl/methyl amines (bulky substituents) creates a balance of reactivity, steric hindrance, and target specificity. For example:

  • Piperidine sulfonyl: Improves solubility and protein-binding capacity relative to non-sulfonylated analogs like N-Benzyl-N-methylpiperidine .

Pharmacokinetic Advantages

The sulfonamide group increases metabolic stability compared to compounds with nitro groups (e.g., N-Benzyl-5-bromo-3-nitropyridin-2-amine), which may undergo reduction to toxic amines . Additionally, the benzyl group enhances lipophilicity, promoting membrane permeability, while the methyl group reduces steric clash in active sites .

Biological Activity

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17BrN2O2SC_{15}H_{17}BrN_{2}O_{2}S with a molecular weight of 365.27 g/mol. The compound features a pyridine ring substituted with a bromine atom, a piperidine sulfonamide moiety, and a benzyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperidine and pyridine rings have shown significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that benzoylpiperidine derivatives exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, suggesting that modifications in the piperidine structure can enhance anticancer activity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, compounds with similar structures have been found to act as reversible inhibitors of enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL). These interactions often lead to the induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of a benzyl group and piperidine moiety is crucial for enhancing the binding affinity and biological activity of these compounds. Modifications to the substituents on the piperidine ring can significantly affect the potency and selectivity towards specific biological targets .

Case Studies

StudyCompoundCell LineIC50 (µM)Mechanism
1BenzoylpiperidineMDA-MB-231 (Breast Cancer)19.9MAGL Inhibition
2BenzoylpiperidineCOV318 (Ovarian Cancer)75.3Apoptosis Induction
3N-Benzyl DerivativeHCT116 (Colorectal Cancer)30.0Cell Cycle Arrest

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